molecular formula C22H26N4O2 B12185262 N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B12185262
M. Wt: 378.5 g/mol
InChI Key: DBIJZHWJXBASMD-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C22H26N4O2/c1-14(2)26-21-17(13-24-26)20(16-8-6-9-18(16)25-21)22(27)23-12-11-15-7-4-5-10-19(15)28-3/h4-5,7,10,13-14H,6,8-9,11-12H2,1-3H3,(H,23,27)

InChI Key

DBIJZHWJXBASMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NCCC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the core pyrazolo[4,3-e]pyridine structure, followed by the introduction of the cyclopentane ring and the carboxamide group. The final step involves the attachment of the 2-(2-methoxyphenyl)ethyl and propan-2-yl groups. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the compound .

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-e]pyridine derivatives and cyclopentane-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties .

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • A cyclopenta[b]pyrazolo core that contributes to its pharmacological properties.
  • A methoxyphenyl group that may enhance lipophilicity and receptor interactions.
  • A carboxamide functional group, which is often associated with biological activity.

Molecular Formula

The molecular formula for this compound is C18H24N2O2C_{18}H_{24}N_2O_2.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds with fused pyrrole structures have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cells. The cytotoxicity was evaluated using the resazurin assay, which measures cell viability based on metabolic activity .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research has indicated that derivatives of cyclopenta[b]pyrazolo compounds may modulate neurotransmitter systems and exert neuroprotective effects through:

  • Dopaminergic Pathways : Inhibition of dopamine reuptake has been observed in related compounds, which may help in conditions like Parkinson's disease .

Anti-inflammatory Properties

Inflammation plays a critical role in many chronic diseases. Some studies have reported that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism often involves modulation of the NF-kB pathway and reduction of oxidative stress markers .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo compounds for their anticancer activity. The results showed that certain derivatives inhibited tumor growth in vivo models through apoptosis induction and cell cycle arrest at the G1 phase. The most potent derivative demonstrated an IC50 value of 12 µM against the MCF-7 breast cancer cell line.

Study 2: Neuroprotective Potential

In a neuroprotection study, researchers assessed the effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and increased levels of antioxidant enzymes, suggesting a protective mechanism against neurodegeneration.

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